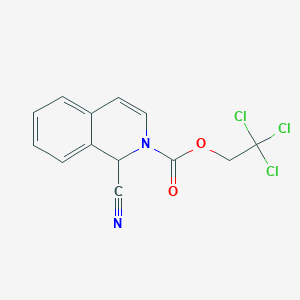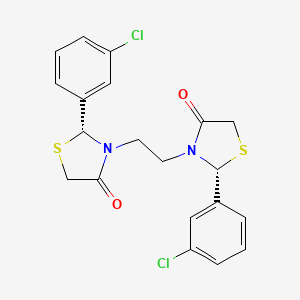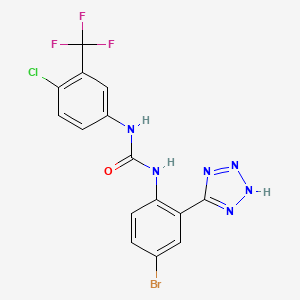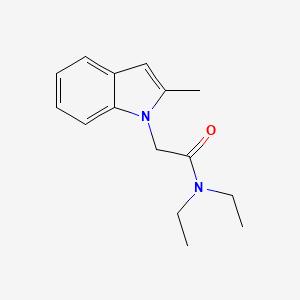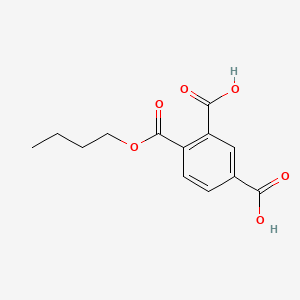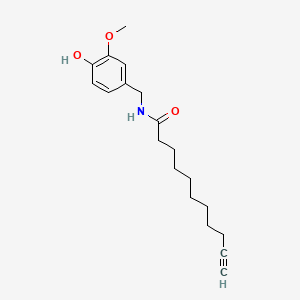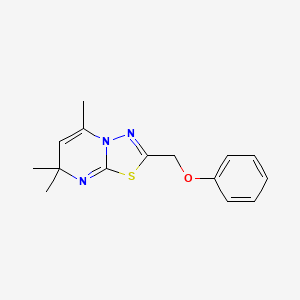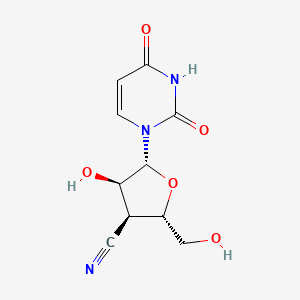
Uridine, 3'-cyano-3'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 3’-cyano-3’-deoxy- is a nucleoside analog that has garnered interest in various fields of scientific research. This compound is a derivative of uridine, where the hydroxyl group at the 3’ position is replaced by a cyano group. This structural modification imparts unique chemical and biological properties to the compound, making it a valuable tool in medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’-cyano-3’-deoxy- typically involves the modification of uridine through a series of chemical reactions. One common method includes the activation of the 3’-hydroxyl group followed by nucleophilic substitution with a cyanide source. This can be achieved using reagents such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of Uridine, 3’-cyano-3’-deoxy- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 3’-cyano-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Uridine, 3’-cyano-3’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of Uridine, 3’-cyano-3’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It can inhibit enzymes such as uridine phosphorylase, which plays a role in nucleotide metabolism. This inhibition can lead to the disruption of DNA and RNA synthesis, ultimately affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxyuridine: Another nucleoside analog with an azido group at the 3’ position.
3’-Fluoro-3’-deoxyuridine: Contains a fluoro group at the 3’ position.
3’-Amino-3’-deoxyuridine: Features an amino group at the 3’ position.
Uniqueness
Uridine, 3’-cyano-3’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic agents .
Propriétés
Numéro CAS |
121123-90-8 |
|---|---|
Formule moléculaire |
C10H11N3O5 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C10H11N3O5/c11-3-5-6(4-14)18-9(8(5)16)13-2-1-7(15)12-10(13)17/h1-2,5-6,8-9,14,16H,4H2,(H,12,15,17)/t5-,6-,8-,9-/m1/s1 |
Clé InChI |
LQCFXQFCWDHFAZ-SQEXRHODSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)C#N)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



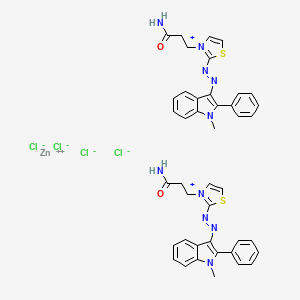

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)

